molecular formula C21H14N2O4 B1667444 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- CAS No. 13676-54-5

1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-

Cat. No. B1667444
CAS RN: 13676-54-5
M. Wt: 358.3 g/mol
InChI Key: XQUPVDVFXZDTLT-UHFFFAOYSA-N
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Patent
US04568733

Procedure details

Di(para-aminophenyl)methane 198.2 g (1.0 moles) is dissolved in 500 ml of acetone and mixed with 196.2 g (2.0 moles) of maleic anhydride in a 2000 ml Erlenmeyer flask. The flask is stirred for 2 hours at 20° C. Then 15.0 g of sodium acetate and 250 g of acetic anhydride are added and the mixture is heated to 60° C. for 2-3 hours to form the desired bismaleimide product. The product is precipitated from water, washed and recovered by filtration and then dried. The yield is about 95%. The material gives an NMR spectra characterized by olefinic protons at 7.1 ppm, aromatic protons at 6.9-7.6 ppm, and methylene protons at 4 ppm.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
196.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[C:16]1(=[O:22])O[C:19](=[O:20])[CH:18]=[CH:17]1.[C:23]([O-:26])(=O)[CH3:24].[Na+].[C:28](OC(=O)C)(=[O:30])[CH3:29]>CC(C)=O>[CH:14]1[C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([N:1]3[C:23](=[O:26])[CH:24]=[CH:29][C:28]3=[O:30])=[CH:7][CH:6]=2)=[CH:10][CH:11]=[C:12]([N:15]2[C:16](=[O:22])[CH:17]=[CH:18][C:19]2=[O:20])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
198.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC1=CC=C(C=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
196.2 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The flask is stirred for 2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 60° C. for 2-3 hours
Duration
2.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.